Bicyclo[3.2.2]nonane-1-carboxylic acid
Overview
Description
Bicyclo[3.2.2]nonane-1-carboxylic acid: is a bicyclic organic compound with the molecular formula C9H16O2. It is characterized by a fused ring structure, which includes a carboxylic acid functional group attached to the first carbon of the bicyclic framework
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of linear precursors using specific catalysts and reaction conditions.
Industrial Production Methods: Large-scale production often involves optimized chemical reactions that ensure high yield and purity, typically using industrial-grade reagents and equipment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and other reduced derivatives.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: Bicyclo[3.2.2]nonane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Bicyclo[3.2.2]nonane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane-1-carboxylic acid: Similar bicyclic structure but with a different ring fusion pattern.
Bicyclo[2.2.1]heptane-1-carboxylic acid: Another bicyclic compound with a different ring size and structure.
Uniqueness: Bicyclo[32
This comprehensive overview provides a detailed understanding of Bicyclo[322]nonane-1-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
bicyclo[3.2.2]nonane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHMIHFOCOIRAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509085 | |
Record name | Bicyclo[3.2.2]nonane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19388-40-0 | |
Record name | Bicyclo[3.2.2]nonane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.